N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine moiety linked to an isoxazole ring via a propyl chain. The presence of these heterocyclic structures makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Coupling of the Two Moieties: The final step involves coupling the pyrrolo[2,3-b]pyridine core with the isoxazole ring via the propyl chain, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring structure are known for their diverse pharmacological properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide is unique due to the combination of the pyrrolo[2,3-b]pyridine and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14(12-4-8-17-20-12)16-7-2-9-18-10-5-11-3-1-6-15-13(11)18/h1,3-6,8,10H,2,7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTVHNQRRDEDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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